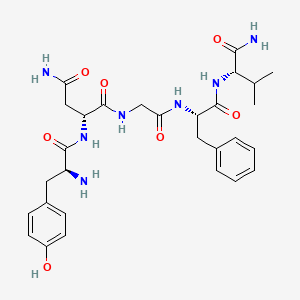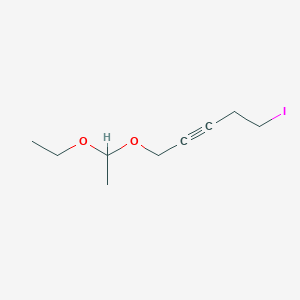
1-(1-Ethoxyethoxy)-5-iodopent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)-5-iodopent-2-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an iodine atom attached to a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne typically involves the reaction of 5-iodopent-2-yne with ethoxyethanol under specific conditions. The reaction is often catalyzed by a strong acid such as p-toluenesulfonic acid to facilitate the formation of the ethoxyethoxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the pent-2-yne backbone can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pent-2-yne derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
Scientific Research Applications
1-(1-Ethoxyethoxy)-5-iodopent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The triple bond in the pent-2-yne backbone can engage in addition reactions, making the compound versatile in its reactivity.
Comparison with Similar Compounds
- 1-(1-Ethoxyethoxy)butane
- 1-(1-Ethoxyethoxy)pentane
- 1-(1-Ethoxyethoxy)hexane
Comparison: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne is unique due to the presence of both an ethoxyethoxy group and an iodine atom, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
194878-97-2 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-5-iodopent-2-yne |
InChI |
InChI=1S/C9H15IO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3,5,7-8H2,1-2H3 |
InChI Key |
GLDNOTLKURTPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC#CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



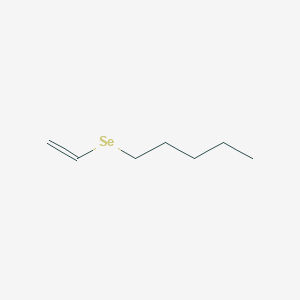
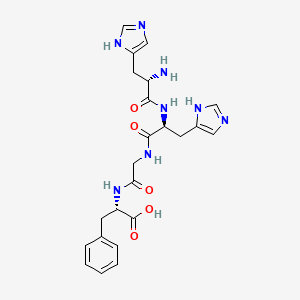
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
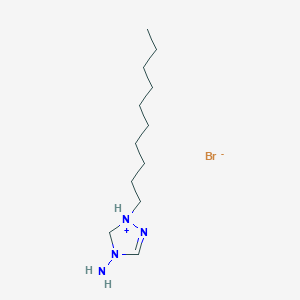
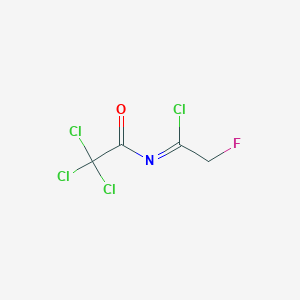
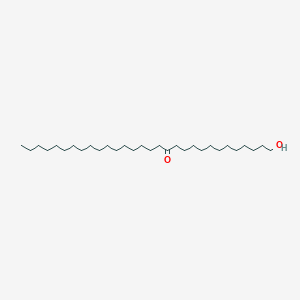

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
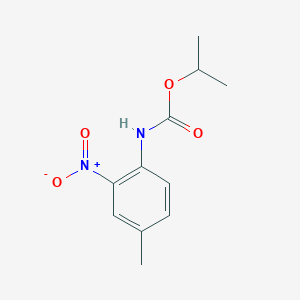
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
